4-Ethylaminoglutethimide
Description
4-Ethylaminoglutethimide (CAS: 110977-59-8) is a synthetic piperidinedione derivative with the molecular formula C₁₅H₂₀N₂O₂. Structurally, it features a 2,6-piperidinedione core substituted with a 4-aminophenyl group and ethyl groups at positions 3 and 4 in a cis-configuration . This compound is of interest in medicinal chemistry due to its structural similarity to glutethimide, a historically significant sedative and inhibitor of steroidogenesis.
Properties
CAS No. |
110977-59-8 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(3R,4R)-3-(4-aminophenyl)-3,4-diethylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H20N2O2/c1-3-10-9-13(18)17-14(19)15(10,4-2)11-5-7-12(16)8-6-11/h5-8,10H,3-4,9,16H2,1-2H3,(H,17,18,19)/t10-,15-/m1/s1 |
InChI Key |
AFTKZTHQONPZCK-MEBBXXQBSA-N |
SMILES |
CCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Isomeric SMILES |
CC[C@@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N |
Canonical SMILES |
CCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Other CAS No. |
110977-59-8 |
Synonyms |
4-ethyl-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione 4-ethylaminoglutethimide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-Ethylaminoglutethimide with its closest structural analogs:
| CAS Number | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 110977-59-8 | This compound | C₁₅H₂₀N₂O₂ | 260.34 | 3-Ethyl, 4-(4-aminophenyl), cis-configuration |
| 87787-87-9 | (Hydroxyamino)glutethimide | C₁₃H₁₆N₂O₃ | 248.28 | 3-Ethyl, 4-[4-(hydroxyamino)phenyl] |
Key Observations :
- Substituent Differences: The primary distinction lies in the aromatic substituent. This compound has a 4-aminophenyl group, whereas (Hydroxyamino)glutethimide features a 4-hydroxyaminophenyl group. This difference introduces variations in polarity, hydrogen-bonding capacity, and electronic effects .
- Molecular Weight and Lipophilicity: The ethylamino group in this compound increases its molecular weight and likely enhances lipophilicity compared to (Hydroxyamino)glutethimide, which contains a polar hydroxyamino group. This could influence membrane permeability and bioavailability .
Pharmacological Implications
Conversely, the hydroxyamino group in CAS 87787-87-9 could facilitate hydrogen bonding with active-site residues, possibly increasing specificity .
Broader Context in Medicinal Chemistry
Reviews cited in (e.g., Kumar & Narasimhan, 2013) emphasize the role of aromatic substituents in modulating bioactivity. For instance, dimethylamino groups in hydrazide derivatives (e.g., 4-(dimethylamino)benzohydrazide) exhibit enhanced antimicrobial activity compared to unsubstituted analogs. By analogy, the ethylamino group in this compound may confer unique pharmacological properties warranting further investigation .
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